5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
Overview
Description
5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H6F3IN2O. This compound is characterized by the presence of iodine, methoxy, methyl, and trifluoromethyl groups attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids. Reduction reactions can also modify these functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom may also play a role in binding to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
4-Methoxy-2-methyl-6-(trifluoromethyl)pyrimidine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine: Similar structure but with bromine instead of iodine, potentially leading to different chemical properties and applications.
5-Chloro-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine: Chlorine substitution may affect the compound’s reactivity and biological interactions.
Uniqueness: The presence of the iodine atom in 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEQBIZFCDVXNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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